BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(4-Chlorophenyl)-2-oxoethyl acetate molecular
weight and formula

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-(4-Chlorophenyl)-2-oxoethyl!
Compound Name:
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An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-oxoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-oxoethyl
acetate, a molecule of interest in synthetic chemistry and drug discovery. The document
elucidates its chemical identity, physicochemical properties, a robust synthesis protocol, and
potential applications. By integrating theoretical knowledge with practical insights, this guide
serves as an essential resource for professionals engaged in the fields of medicinal chemistry
and organic synthesis.

Chemical Identity and Physicochemical Properties
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2-(4-Chlorophenyl)-2-oxoethyl acetate is a keto-ester with the chemical formula C10HsClOs.
Its molecular weight is 212.63 g/mol . The structure features a 4-chlorophenyl ketone moiety
linked to an acetylated ethyl group. It is crucial to distinguish this compound from its isomer,
ethyl 2-(4-chlorophenyl)-2-oxoacetate, which has a different arrangement of atoms and
consequently different chemical properties and reactivity.

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-2-oxoethyl acetate

Property Value Source
Molecular Formula C10H9ClO3 Calculated
Molecular Weight 212.63 g/mol
2-(4-chlorophenyl)-2-oxoethyl ) )
IUPAC Name Systematically Derived
acetate
White to off-white solid Inferred from similar
Appearance )
(predicted) compounds

Soluble in organic solvents like
- DMSO, DMF, and chlorinated
Solubility ) ) Inferred from structure
solvents. Sparingly soluble in

water.

Not definitively reported, but
Melting Point expected to be a low-melting N/A

solid.

Structural Elucidation

The chemical structure of 2-(4-Chlorophenyl)-2-oxoethyl acetate is presented below. The
presence of a ketone, an ester, and a chlorinated aromatic ring makes it a versatile
intermediate in organic synthesis.
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Caption: Synthetic workflow for 2-(4-Chlorophenyl)-2-oxoethyl acetate.

Step-by-Step Methodology

» Reaction Setup: To a solution of 2-hydroxy-1-(4-chlorophenyl)ethan-1-one (1 equivalent) in
pyridine (5-10 volumes), add acetic anhydride (1.2 equivalents) dropwise at O °C.

» Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for
12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with
ethyl acetate (3 x 20 volumes).

Washing: Wash the combined organic layers with 1M HCI solution, followed by saturated
sodium bicarbonate solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield pure 2-(4-Chlorophenyl)-2-oxoethyl acetate.

Applications in Research and Drug Development

The structural motifs within 2-(4-Chlorophenyl)-2-oxoethyl acetate suggest its utility as a
versatile building block in medicinal chemistry.

Precursor for Heterocyclic Synthesis: The a-keto acetate functionality can serve as a
precursor for the synthesis of various heterocyclic compounds, which are prevalent in many
drug scaffolds.

Bioisostere for Drug Design: The 4-chlorophenyl group is a common substituent in many
bioactive molecules, and this compound can be used in the synthesis of analogs of existing
drugs for structure-activity relationship (SAR) studies. [1]* Intermediate for Antifungal Agents:
Related phenacyl derivatives are used in the preparation of triazole antifungals. [2]The title
compound could potentially be explored for similar applications.

Pro-drug Strategy: The acetate group can act as a pro-drug moiety, which can be cleaved in
Vivo to release the active a-hydroxy ketone.

Spectroscopic Analysis (Predicted)

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl
protons around & 2.1 ppm, a singlet for the methylene protons adjacent to the ester and
ketone at approximately & 5.3 ppm, and aromatic protons in the range of & 7.4-7.9 ppm.
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e 13C NMR: The carbon NMR spectrum should exhibit signals for the acetyl methyl carbon
around & 20 ppm, the methylene carbon around & 66 ppm, the ester carbonyl carbon near &
170 ppm, the ketone carbonyl carbon near & 190 ppm, and aromatic carbons in the & 128-
140 ppm region.

» IR Spectroscopy: The infrared spectrum is predicted to show strong absorption bands for the
ester carbonyl (C=0) stretch around 1740-1750 cm~* and the ketone carbonyl (C=0) stretch
around 1690-1700 cm~1.

Safety and Handling

As with any chemical compound, 2-(4-Chlorophenyl)-2-oxoethyl acetate should be handled
with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and
wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation, ingestion, and skin contact. A comprehensive safety data sheet (SDS) should
be consulted before use.

Conclusion

2-(4-Chlorophenyl)-2-oxoethyl acetate is a valuable chemical entity with significant potential
in organic synthesis and drug discovery. This guide provides a foundational understanding of
its properties, a reliable synthetic route, and insights into its potential applications. The
information presented herein is intended to empower researchers and scientists to explore the
utility of this compound in their respective fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [2-(4-Chlorophenyl)-2-oxoethyl acetate molecular weight
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593999/docs#2-4-chlorophenyl-2-oxoethyl-acetate-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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